Carbenzide

Beschreibung

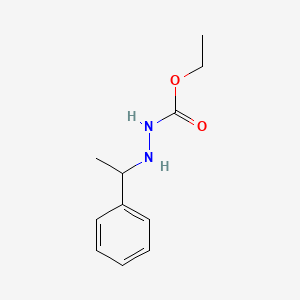

Carbenzide (CAS: 3240-20-8; molecular formula: C₁₁H₁₆N₂O₂) is an antipsychotic agent structurally characterized by a benzimidazole-derived carbamate group. Unlike many antipsychotics that feature phenothiazine or butyrophenone backbones, Carbenzide’s hydrazide/carbamate hybrid structure may confer unique pharmacokinetic or binding properties.

Eigenschaften

IUPAC Name |

ethyl N-(1-phenylethylamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)13-12-9(2)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIUIUDKTKNUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863130 | |

| Record name | Ethyl 2-(1-phenylethyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-20-8 | |

| Record name | Ethyl 2-(1-phenylethyl)hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbenzide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(1-phenylethyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBENZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V9J52KYM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbenzide can be synthesized through the reaction of ethyl chloroformate with 1-phenylethylhydrazine. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the stability of the reactants and products .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Carbenzide undergoes several types of chemical reactions, including:

Oxidation: Carbenzide can be oxidized to form various by-products, depending on the oxidizing agent used.

Reduction: The compound can be reduced under specific conditions to yield different hydrazine derivatives.

Substitution: Carbenzide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce different hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a hydrazine derivative, it is of interest in the synthesis of other complex organic compounds.

Biology: Its role as a monoamine oxidase inhibitor makes it a subject of study in neurochemistry and psychopharmacology.

Medicine: Although never marketed, its potential as an antidepressant has been explored.

Industry: Potential applications in the synthesis of other pharmaceuticals and chemical intermediates.

Wirkmechanismus

Carbenzide exerts its effects by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, Carbenzide increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Carbenzide belongs to a broader family of carbamate- and hydrazide-containing compounds. Below is a comparative analysis of its molecular and therapeutic attributes against similar compounds (Table 1):

Table 1: Comparison of Carbenzide with Selected Carbamate/Hydrazide Derivatives

| Compound | Therapeutic Use | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| Carbenzide | Antipsychotic | 3240-20-8 | C₁₁H₁₆N₂O₂ | Benzimidazole, carbamate |

| Carbendazim HCl | Antifungal | 10605-21-7 | C₉H₉N₃O₂·HCl | Benzimidazole, methyl carbamate |

| (E)-4-Amino-N-(2-hydroxy-5-methyl-benzylidene)benzohydrazide | Experimental (synthetic intermediate) | N/A | C₁₅H₁₅N₃O₂ | Benzohydrazide, Schiff base |

| Carbazocine | Analgesic | 15686-38-1 | C₂₂H₂₈N₂ | Benzomorphan skeleton |

Key Observations:

- Carbendazim HCl : Shares the benzimidazole core with Carbenzide but differs in substituents (methyl carbamate vs. hydrazide) and application (antifungal vs. antipsychotic) .

- (E)-4-Amino-N-(...)-benzohydrazide: A benzohydrazide derivative with a Schiff base moiety. While structurally distinct, the hydrazide group may suggest overlapping synthetic pathways or reactivity with Carbenzide .

- Carbazocine: An analgesic with a benzomorphan skeleton, highlighting how minor structural variations (e.g., carbamate vs. morphinan rings) drastically alter therapeutic profiles .

Functional Analogues in Psychiatry

Carbenzide’s antipsychotic classification places it alongside drugs like Haloperidol and Risperidone. However, its carbamate-hydrazide hybrid structure differentiates it from these agents, which typically rely on halogenated aromatic systems or piperazine rings for receptor binding. Limited data precludes direct efficacy comparisons, but its unique structure may reduce side effects like extrapyramidal symptoms, a common issue with classical antipsychotics .

Research Findings and Data Limitations

Gaps in Comparative Studies

Direct comparative studies between Carbenzide and analogues are scarce. For instance:

- No pharmacokinetic data (e.g., bioavailability, half-life) are available for Carbenzide versus Carbendazim or benzohydrazides.

- Mechanistic studies on receptor binding or metabolic pathways are absent in the reviewed literature.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.